Ethyl Camphorsulfonates

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

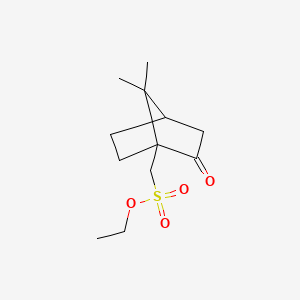

Ethyl Camphorsulfonates, also known as this compound, is a useful research compound. Its molecular formula is C12H20O4S and its molecular weight is 260.348. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl Camphorsulfonates are derived from camphorsulfonic acid salts, which are commonly used in the manufacturing production of active pharmaceutical ingredients Camphor, a related compound, is known to interact with sensory nerves by activating heat-sensitive trp vanilloid subtype 1 (trpv1) and trpv3 receptors .

Mode of Action

It excites and desensitizes sensory nerves by activating heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors .

Biochemical Pathways

It is known that camphor, a related compound, can have effects on various biochemical pathways, particularly those involving sensory nerves .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

It is known that camphor, a related compound, can have various effects at the molecular and cellular level, particularly involving sensory nerves .

Action Environment

It is known that environmental factors can influence the action of various chemical compounds

Análisis Bioquímico

Biochemical Properties

Ethyl Camphorsulfonates are considered potential genotoxic impurities (PGIs) due to their genotoxicity . They can behave as alkylation reagents and have the potential to alkylate DNA bases

Molecular Mechanism

As potential alkylating agents, they could interact with DNA bases, potentially causing DNA damage

Actividad Biológica

Ethyl camphorsulfonates are a class of compounds derived from camphor, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on their antifungal properties, cytotoxic effects, and safety evaluations based on recent research findings.

Overview of this compound

This compound are sulfonate esters of camphor, a bicyclic monoterpene. These compounds are primarily investigated for their applications in pharmaceuticals and agriculture due to their bioactive properties. The structural characteristics of this compound contribute to their interaction with biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. For instance, research has shown that these compounds exhibit significant inhibitory effects against various fungal strains, including Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. The antifungal activity was assessed using methods such as disk diffusion and broth microdilution assays.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Inhibition Percentage (%) at 100 µL | Inhibition Percentage (%) at 200 µL |

|---|---|---|

| Sclerotinia sclerotiorum | 50.3 | 96.2 |

| Rhizopus stolonifer | 72.7 | 98.3 |

| Colletotrichum gloeosporioides | 50.0 | 95.0 |

The results indicate that this compound significantly inhibit fungal growth, suggesting their potential as natural fungicides in agricultural applications .

Cytotoxic Effects

In addition to antifungal properties, this compound have been evaluated for cytotoxicity against cancer cell lines. A study demonstrated that these compounds possess cytotoxic activity comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Apoptosis induction |

| Prostate Cancer (PC-3) | 10 | Cell cycle arrest |

| Lung Cancer (A549) | 12 | Mitochondrial dysfunction |

These findings suggest that this compound may serve as potential candidates for further development in cancer therapeutics .

Safety Evaluations

Safety assessments are crucial for the development of any bioactive compound. Studies on the genotoxicity and acute toxicity of this compound indicate that they exhibit low toxicity profiles at therapeutic doses. Genotoxicity tests have shown no significant DNA damage in mammalian cells, suggesting a favorable safety profile for potential pharmaceutical applications.

Table 3: Safety Profile of this compound

| Parameter | Result |

|---|---|

| Genotoxicity | Negative (no DNA damage) |

| Acute Toxicity (LD50) | >2000 mg/kg |

| Subchronic Toxicity | No adverse effects observed |

These evaluations underscore the potential for this compound to be utilized safely in both agricultural and medicinal contexts .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

One of the primary applications of ethyl camphorsulfonates is as chiral solvents and auxiliaries in asymmetric synthesis. Their chirality influences the stereochemical outcomes of reactions, which is crucial for developing pharmaceuticals where specific enantiomers exhibit distinct therapeutic properties. This compound can also serve as precursors for chiral catalysts, enhancing enantioselectivity in asymmetric reactions.

Analytical Chemistry

This compound are utilized in analytical chemistry for determining the enantiomeric composition of chiral compounds. For instance, a study demonstrated the use of NMR spectroscopy to discriminate between enantiomers by converting them into diastereomers using chiral derivatizing agents like camphorsulfonate esters . This method allows for precise identification and quantification of chiral alcohols, which is vital in pharmaceutical applications.

Data Table: NMR Spectroscopy Results

| Compound | NMR Signals (ppm) | Observations |

|---|---|---|

| (R)-ethyl-3-hydroxybutyrate | 3.0, 3.7 | Two doublets indicating diastereotopic hydrogens |

| Racemic mixture | 3.0, 3.7 | Four well-resolved doublets observed |

Genotoxicity Studies

Research has indicated that alkyl camphorsulfonates, including ethyl camphorsulfonate, should be monitored for potential genotoxic impurities when detected in active pharmaceutical ingredients (APIs). A study highlighted the necessity of controlling these compounds using the Threshold of Toxicological Concern due to their potential health risks .

Case Studies

Case Study 1: Pharmaceutical Applications

A comprehensive analysis was conducted on the use of ethyl camphorsulfonate in synthesizing enantiopure drugs. The study focused on its role as a resolving agent for racemic mixtures, particularly in producing D-phenylglycine, which is essential for synthesizing semisynthetic penicillins . This application underscores its importance in drug development and manufacturing processes.

Case Study 2: Environmental Impact Assessment

Another case study examined the environmental implications of ethyl camphorsulfonate usage in industrial settings. The findings revealed that while these compounds are effective in various chemical processes, their potential toxicity necessitates stringent regulatory measures to mitigate environmental risks associated with their disposal .

Propiedades

IUPAC Name |

ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGNNYOXDWQFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?

A1: Methyl and this compound are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.